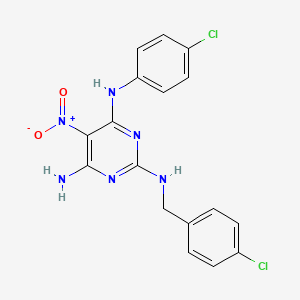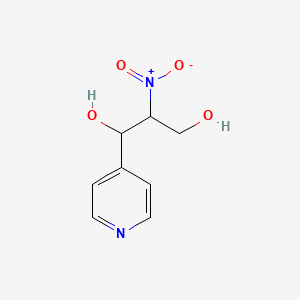
N~2~-(4-chlorobenzyl)-N~4~-(4-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-CHLOROPHENYL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound characterized by the presence of chlorophenyl and nitropyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-CHLOROPHENYL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form intermediate compounds. These intermediates are then further reacted to introduce the nitro and pyrimidine groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N4-(4-CHLOROPHENYL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can introduce various functional groups into the chlorophenyl rings.
Scientific Research Applications
N4-(4-CHLOROPHENYL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N4-(4-CHLOROPHENYL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Shares structural similarities but differs in its specific functional groups and biological activity.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another compound with chlorophenyl groups, known for its antiviral activity.
Uniqueness
N4-(4-CHLOROPHENYL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of chlorophenyl and nitropyrimidine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14Cl2N6O2 |
|---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-[(4-chlorophenyl)methyl]-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H14Cl2N6O2/c18-11-3-1-10(2-4-11)9-21-17-23-15(20)14(25(26)27)16(24-17)22-13-7-5-12(19)6-8-13/h1-8H,9H2,(H4,20,21,22,23,24) |
InChI Key |
WVXQKCMEUYJHHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC(=C(C(=N2)NC3=CC=C(C=C3)Cl)[N+](=O)[O-])N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-oxo-1-[4-(propan-2-yloxy)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B12456903.png)
amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B12456905.png)

![N-(4-{[(4-cyano-2-fluorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12456912.png)
![4-Chloro-3-({[(3,4-dichlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12456916.png)
![N-(2,5-dimethylphenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide](/img/structure/B12456922.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B12456938.png)
![Methyl [6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12456942.png)

![2-(morpholin-4-yl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B12456963.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B12456964.png)

![2-(naphthalen-1-yloxy)-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide](/img/structure/B12456968.png)
